N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-13-9-22-15(21)18(13)2-1-17-14(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,1-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSJHBUKIRYTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide is a compound of interest within the realm of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological properties. The oxazolidinone moiety enhances its activity against various pathogens.
Chemical Formula: CHNO
The oxazolidinone framework in this compound is significant for its mechanism of action. Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This mechanism is crucial for combating antibiotic-resistant strains of bacteria.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazolidinones exhibit potent antimicrobial activity. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) as low as 0.12 μg/mL against Candida glabrata and Trichosporon cutaneum . The specific activity of this compound has not been extensively detailed in literature but can be inferred based on the performance of related compounds.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4d | 2 | Trichosporon cutaneum |
| 4k | 0.12 | Candida glabrata |
| 4h | 0.25 | Candida glabrata |
Case Studies
- Antifungal Activity : A study focused on oxazolidinone derivatives highlighted that compounds with structural similarities to this compound exhibited significant antifungal properties. The study reported that certain derivatives outperformed traditional antifungal agents like itraconazole .
- Broad-Spectrum Antibacterial Effects : Another investigation into oxazolidinones indicated their effectiveness against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of structural modifications in enhancing antibacterial potency .
Research Findings
Research indicates that the biological activity of oxazolidinones can be significantly influenced by their chemical structure. For instance:
- C-ring Diversification : Modifications at the C-ring of oxazolidinones can enhance their uptake in Gram-negative bacteria and improve their efficacy against resistant strains .
- Enzyme Inhibition : Some studies have also explored the potential of oxazolidinones as enzyme inhibitors, which could lead to new therapeutic applications beyond antimicrobial effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide exhibit antimicrobial properties. The oxazolidinone structure is known for its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Case Study : A study demonstrated that derivatives of oxazolidinones showed significant inhibitory effects on Staphylococcus aureus, suggesting that this compound could be developed into an antibiotic agent .
Anticancer Potential
The compound's ability to interact with biological targets makes it a candidate for anticancer research. Preliminary studies have shown that oxazolidinone derivatives can induce apoptosis in cancer cells.
Case Study : In vitro studies indicated that similar compounds led to cell cycle arrest in human cancer cell lines, suggesting potential use as chemotherapeutic agents .
Neurological Applications
There is emerging interest in the neuroprotective effects of oxazolidinones. The compound may have implications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
Case Study : Research involving related compounds has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Chemical Synthesis and Modifications
The synthesis of this compound can be achieved through various methods involving the reaction of adamantane derivatives with oxazolidinone precursors.
Synthetic Route Example
- Starting Materials : Adamantane carboxylic acid and 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine.
- Reaction Conditions : The reaction typically requires a solvent such as DMF (Dimethylformamide) under reflux conditions.
- Yield Optimization : Adjusting the reaction time and temperature can enhance yield.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate their safety in vivo.
Case Study : Toxicity studies on similar compounds have shown minimal adverse effects at therapeutic doses, but long-term studies are required for conclusive results .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its oxazolidinone-ethyl-adamantane carboxamide framework. Below is a comparative analysis with analogous adamantane-containing carboxamides:
Table 1: Key Structural and Molecular Features
Key Observations:
Derivatives from incorporate indole and oxoacetamide moieties, which may confer distinct electronic properties compared to the oxazolidinone-ethyl chain.
Molecular Weight and Complexity :
- The target compound (306.36 g/mol) is less complex than Compound 47 (437.62 g/mol) and the indole-oxoacetamide derivatives (~400–500 g/mol), suggesting differences in pharmacokinetics (e.g., absorption, metabolism) .
Synthetic Routes: The target compound’s synthesis involves oxalyl chloride and substituted amines , whereas Compound 47 employs TLC purification and thioxo-quinoline coupling . Simpler analogs like N-(4-ethoxyphenyl)-1-adamantanecarboxamide are synthesized via direct amidation .
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound in the provided evidence. However, structural analogs offer insights:
- N-(4-Ethoxyphenyl)-1-adamantanecarboxamide: The ethoxy group likely increases lipophilicity, favoring blood-brain barrier penetration, whereas the oxazolidinone in the target compound may improve aqueous solubility .
- Indole-Oxoacetamide Derivatives: These compounds exhibit moderate to high binding affinities for neurological targets (e.g., serotonin receptors), suggesting that the target compound’s oxazolidinone could similarly modulate central nervous system activity .
Challenges and Limitations
- Data Gaps : Direct comparisons of bioactivity (e.g., IC₅₀ values, toxicity) are absent in the provided evidence.
- Structural Complexity vs. Efficacy: While the target compound’s oxazolidinone may enhance solubility, its synthetic complexity could hinder large-scale production compared to simpler analogs like N-(4-ethoxyphenyl)-1-adamantanecarboxamide .
Q & A
Q. What are the optimal synthetic routes for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Adamantane-carboxylic acid activation : Use coupling agents like EDC/HOBt to form the carboxamide bond with the ethylenediamine linker .
- Oxazolidinone ring formation : Cyclization of the intermediate with urea derivatives under anhydrous conditions, often in dimethylformamide (DMF) at 60–80°C .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Activation | EDC, HOBt, DMF, RT | Excess coupling agent (1.2 eq) improves amide bond formation |
| Cyclization | Urea, DMF, 70°C | Slow addition of urea prevents side reactions |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm adamantane core integration (δ 1.6–2.1 ppm for adamantane protons) and oxazolidinone carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 347.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refines thermal displacement parameters for accurate bond-length analysis .
Advanced Research Questions
Q. How can crystallographic data refinement using SHELXL improve the understanding of this compound's molecular conformation?
SHELXL employs aspherical scattering factors and twin refinement to resolve disorder in the oxazolidinone ring, particularly for flexible ethylene linkers. Key features:
- Twinning detection : Automated algorithms identify pseudo-merohedral twinning in crystals grown from polar solvents .
- Hydrogen bonding networks : SHELXL’s PART instructions model H-bonds between oxazolidinone carbonyls and adjacent amide groups, critical for stability .
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., antimicrobial vs. anticancer effects)?
- Dose-response profiling : Compare IC values across cell lines (e.g., MIC of 8 µg/mL for S. aureus vs. 50 µg/mL for HeLa cells) to assess specificity .
- Target validation : Use CRISPR knockouts to confirm whether activity depends on ribosomal binding (common in oxazolidinones) or adamantane-mediated membrane disruption .
Q. How can QSAR models predict the pharmacological potential of derivatives?
- Descriptor selection : Include ClogP (lipophilicity), polar surface area (membrane permeability), and H-bond acceptors (target affinity) .
- Validation : Leave-one-out cross-validation (R > 0.85) and external test sets (e.g., PubChem BioAssay data) ensure robustness .
Methodological Guidance
Q. What in vitro assays are recommended to elucidate the mechanism of action against microbial targets?
- Time-kill assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- β-galactosidase reporter assays : Detect ribosomal inhibition (a hallmark of oxazolidinones) in E. coli .
- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess adamantane’s role in disrupting pathogen membranes .
Q. How do computational docking studies identify target interactions?
- Protein preparation : Retrieve crystal structures (e.g., PDB: 4WTE for bacterial ribosomes) and optimize protonation states at pH 7.4 .
- Docking protocols : AutoDock Vina with Lamarckian GA (25 runs, exhaustiveness=50) identifies binding poses in the oxazolidinone pocket .
- Free energy calculations : MM/GBSA scoring ranks derivatives by predicted ΔG (kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
